molecular formula C16H14BrN3O4S2 B2835159 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 865162-69-2

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2835159
CAS No.: 865162-69-2
M. Wt: 456.33
InChI Key: AQRIIJHXDVJXSC-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a benzo[d]thiazole core substituted with a bromine atom at position 6, a 2-ethoxyethyl group at position 3, and a (Z)-configured imine linkage to a 5-nitrothiophene-2-carboxamide moiety. The bromine substituent enhances electrophilic reactivity, while the ethoxyethyl side chain improves solubility in polar solvents.

Properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O4S2/c1-2-24-8-7-19-11-4-3-10(17)9-13(11)26-16(19)18-15(21)12-5-6-14(25-12)20(22)23/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRIIJHXDVJXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Cyclization: Acidic or basic conditions depending on the desired cyclization pathway.

Major Products Formed

    Reduction of the nitro group: Formation of the corresponding amino derivative.

    Substitution of the bromine atom: Formation of various substituted benzo[d]thiazole derivatives.

    Cyclization products: Formation of complex heterocyclic compounds with potential biological activities.

Mechanism of Action

The mechanism of action of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural and Functional Group Analysis

The compound is compared below with analogous heterocycles, focusing on substitution patterns, reactivity, and applications.

Compound Core Structure Key Substituents Reactivity Solubility Potential Applications
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide Benzo[d]thiazole - Br (position 6)
- 2-ethoxyethyl (position 3)
- 5-nitrothiophene carboxamide
Bromine may undergo nucleophilic substitution; nitro group stabilizes charge Moderate (enhanced by ethoxyethyl group) Anticancer agents, enzyme inhibitors
2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Imidazo[2,1-b][1,3,4]thiadiazole - Br (position 2)
- Phenyl (position 6)
Bromine readily substituted by secondary amines (e.g., piperidine, morpholine) Low (due to phenyl group) Precursor for bioactive derivatives

Key Research Findings

Reactivity of Bromine Substituents :

  • In 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, the bromine at position 2 is highly reactive toward secondary amines, enabling facile derivatization . By contrast, the bromine at position 6 in the target benzo[d]thiazole compound may exhibit reduced reactivity due to steric hindrance from the bulky ethoxyethyl group and electronic effects from the nitro-thiophene moiety.

Electronic Effects :

  • The nitro group in the target compound creates a strong electron-deficient thiophene ring, which could enhance interactions with electron-rich biological targets (e.g., enzyme active sites). This contrasts with the phenyl group in the imidazo-thiadiazole analog, which contributes minimal electronic perturbation .

Solubility and Pharmacokinetics :

  • The ethoxyethyl chain in the target compound likely improves aqueous solubility compared to the phenyl-substituted imidazo-thiadiazole, suggesting better bioavailability for drug development.

Synthetic Flexibility :

  • Both compounds serve as scaffolds for further functionalization. However, the imidazo-thiadiazole’s bromine substitution pathway is well-documented , whereas modifications to the target compound’s bromine or nitro groups remain understudied.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Q. What spectroscopic techniques confirm the compound’s structure and Z-configuration?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include:
  • Benzo[d]thiazole protons: δ 7.45–7.89 ppm (aromatic), δ 4.21 ppm (ethoxyethyl -OCH₂CH₃) .
  • Z-configuration: NOESY correlations between the nitro group and ethoxyethyl chain confirm spatial proximity .
    • HRMS : Exact mass m/z 466.9823 (calculated for C₁₇H₁₄BrN₃O₄S₂) .
    • X-ray crystallography (if crystals form): Resolves bond angles and confirms stereochemistry .

Q. Which in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

  • Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) using broth microdilution (MIC range: 2–32 µg/mL) .
  • Fungal strains : Use C. albicans in agar diffusion assays with 10 µg/mL concentration .
  • Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethoxyethyl group?

Q. What strategies resolve contradictions in reported biological activities of similar derivatives?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hours) to minimize variability .
  • Target validation : Perform kinase inhibition profiling (e.g., EGFR, VEGFR2) to identify off-target effects .
  • Meta-analysis : Compare data from >10 studies; inconsistent anticancer results (IC₅₀ 0.5–10 µM) may arise from differential expression of ABC transporters in cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.